The synthesis of CCT241736 involves a multi-step process involving the optimization of an imidazo[4,5-b]pyridine scaffold. [] The process involves reacting a substituted pyridine derivative with a chlorinated benzaldehyde, followed by cyclization with a suitable hydrazine derivative. This results in the formation of the core imidazo[4,5-b]pyridine structure. Subsequent steps involve the introduction of the piperazine side chain and the final chlorination to yield CCT241736.
CCT241736 exerts its effects by simultaneously inhibiting both FLT3 and Aurora kinases. It exhibits a high degree of selectivity for these kinases. [, ] These kinases play crucial roles in cell signaling and cell division, respectively. [, , ] In the context of cancer research, CCT241736's dual inhibition targets two critical pathways involved in the development and progression of certain cancers, particularly acute myeloid leukemia (AML). [, , ]
The primary research application of CCT241736 is in the study of acute myeloid leukemia (AML), particularly those subtypes driven by mutations in the FLT3 gene (FLT3-ITD). [, , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2